

PF-06672131: A Technical Overview of a Covalent EGFR Probe

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Compound of Interest		
Compound Name:	PF-06672131	
Cat. No.:	B12045089	Get Quote

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Introduction

PF-06672131 is a highly specific, irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1][2][3] Developed by Pfizer, this small molecule is an alkynylated derivative of afatinib, designed as a chemical probe for activity-based protein profiling (ABPP).[1][4] Its primary utility lies in the identification and characterization of on-target and off-target interactions of covalent EGFR inhibitors within the proteome.[3][5] Unlike drug candidates that progress through clinical trials, **PF-06672131** is predominantly used as a research tool, and as such, public information regarding its formal discovery and development pathway, including preclinical and clinical studies, is not available. This guide provides a comprehensive overview of the technical information available for **PF-06672131**, focusing on its mechanism of action, experimental applications, and the insights it has provided in proteomic studies.

Core Data Summary



Property	Value	Reference
IUPAC Name	(2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-(2-propyn-1-yloxy)-6-quinazolinyl]-4-(dimethylamino)-2-butenamide	[2]
Synonyms	Probe 8	[2]
CAS Number	1621002-27-4	[1][2]
Molecular Formula	C23H21CIFN5O2	[2]
Molecular Weight	453.90 g/mol	[2]
Class	Alkynylated afatinib derivative, covalent EGFR inhibitor, chemical probe	[1][4]
Primary Target	Epidermal Growth Factor Receptor (EGFR) Kinase	[1][3]
Mechanism of Action	Irreversibly binds to cysteine residues in the ATP-binding pocket of EGFR.	[3][5]
Primary Application	Activity-Based Protein Profiling (ABPP) for target and off-target identification.	[1]

Mechanism of Action

PF-06672131 functions as a selective and irreversible inhibitor of EGFR kinase.[3][5] Its mode of action is covalent binding to a cysteine residue (Cys797 in wild-type EGFR) within the ATP-binding pocket of the receptor.[2] This irreversible interaction effectively blocks the kinase activity of EGFR, thereby inhibiting downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation. The presence of an alkynyl group allows for the subsequent attachment of reporter tags (e.g., via click chemistry), enabling the detection and identification of proteins that have been covalently modified by the probe.[1]

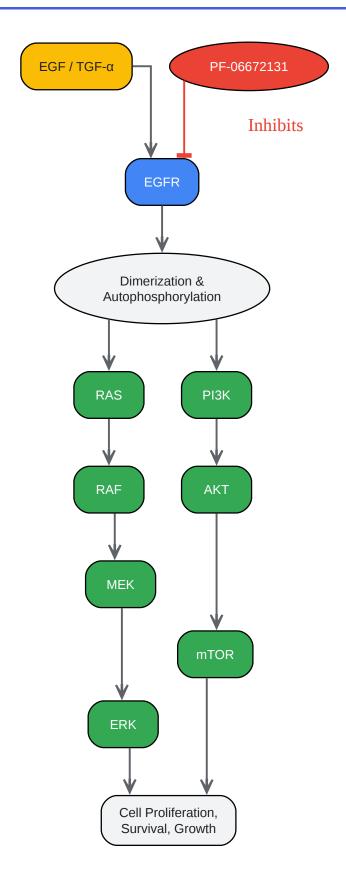


The dimethylaminomethyl (DMAM) group in **PF-06672131** is thought to enhance its stability within cells, leading to increased protein reactivity.[5] While highly selective for EGFR, this enhanced reactivity can also lead to a broader range of off-target interactions compared to similar probes, providing a valuable tool for assessing the selectivity of other covalent inhibitors.[5]

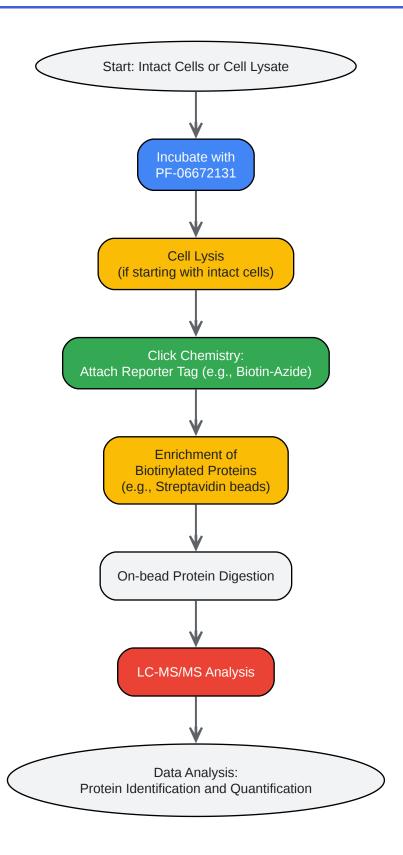
Signaling Pathway

The primary target of **PF-06672131**, EGFR, is a receptor tyrosine kinase that plays a central role in regulating cell growth and proliferation. Upon binding of its ligands (e.g., EGF, TGF- α), EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. Key pathways activated by EGFR include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. **PF-06672131**, by irreversibly inhibiting EGFR's kinase activity, blocks the initiation of these signaling cascades.









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